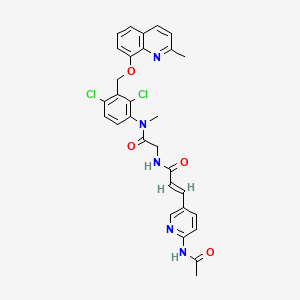

FR173657

Description

Properties

IUPAC Name |

(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27Cl2N5O4/c1-18-7-10-21-5-4-6-25(30(21)35-18)41-17-22-23(31)11-12-24(29(22)32)37(3)28(40)16-34-27(39)14-9-20-8-13-26(33-15-20)36-19(2)38/h4-15H,16-17H2,1-3H3,(H,34,39)(H,33,36,38)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKWRUGRUFVXGC-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101144 | |

| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167838-64-4 | |

| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167838-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FR 173657 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167838644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FR-173657 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262AL91J0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of FR173657: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR173657 is a potent, selective, and orally active non-peptide antagonist of the bradykinin B2 receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data from a range of in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its pharmacological properties. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The development of bradykinin B2 receptor antagonists has been a key focus for the therapeutic management of various inflammatory conditions. This compound, identified as (E)-3-(6-acetamido-3-pyridyl)-N-[N-[2,4-dichloro-3-[(2-methyl-8-quinolinyl)oxymethyl]phenyl]-N-methylaminocarbonylmethyl]acrylamide, emerged from screening programs as a promising non-peptide antagonist with high affinity and selectivity for the B2 receptor, and importantly, oral bioavailability. This guide delineates the core mechanism by which this compound exerts its pharmacological effects.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

The primary mechanism of action of this compound is the competitive and selective antagonism of the bradykinin B2 receptor. By binding to the B2 receptor, this compound prevents the binding of the endogenous ligand, bradykinin, thereby inhibiting the downstream signaling cascade that leads to various physiological and pathophysiological effects, including vasodilation, increased vascular permeability, smooth muscle contraction, and nociceptor activation.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is coupled to Gq and Gi proteins.[1] Agonist binding initiates a cascade of intracellular events. This compound blocks the initiation of this cascade.

Quantitative Data

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize these findings.

Table 1: In Vitro Binding Affinity of this compound

| Preparation | Radioligand | IC50 (M) | Reference |

| Guinea Pig Ileum Membranes | [³H]-Bradykinin | 5.6 x 10⁻¹⁰ | [2][3] |

| Guinea Pig Lung Membranes | [³H]-Bradykinin | 8.6 x 10⁻⁹ | [4] |

| Rat Uterus Membranes | [³H]-Bradykinin | 1.5 x 10⁻⁹ | [2][3] |

| Human IMR-90 Cells | [³H]-Bradykinin | 2.9 x 10⁻⁹ | [2] |

| Human A431 Cells | [³H]-Bradykinin | 2.0 x 10⁻⁹ | [4] |

| Human W138 Cells | [³H]-Bradykinin | 2.3 x 10⁻⁹ | [4] |

| Human IMR-90 Cells | [³H]-des-Arg¹⁰-kallidin (B1) | No effect | [2][4] |

Table 2: In Vitro Functional Antagonism of this compound

| Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Ileum | Bradykinin | IC50 (M) | 7.9 x 10⁻⁹ | [2] |

| Guinea Pig Ileum | Bradykinin | pA2 | 9.2 | [2][3] |

| Rat Uterus | Bradykinin | pA2 | 9.1 | [5][6] |

| Rabbit Iris Sphincter Muscle | Bradykinin | pKB | 7.9 | [7] |

| Rat Duodenum | Bradykinin | pKB | 9.0 | [5][6] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Endpoint | ED50 (mg/kg, oral) | Reference |

| Guinea Pig | Bradykinin-induced bronchoconstriction | 0.075 | [2][4] |

| Guinea Pig | Dextran sulfate-induced bronchoconstriction | 0.057 | [4] |

| Rat | Carrageenan-induced paw edema | 6.8 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following are representative protocols for the key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the bradykinin B2 receptor.

Protocol Details:

-

Membrane Preparation: Tissues (e.g., guinea pig ileum) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of [³H]-Bradykinin and varying concentrations of this compound. Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted in a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Bradykinin (IC50) is determined by non-linear regression analysis.

Isolated Organ Bath Assay

This protocol describes the methodology for assessing the functional antagonistic activity of this compound on smooth muscle contraction.

Protocol Details:

-

Tissue Preparation: A segment of guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[8] The tissue is connected to an isometric force transducer to record contractions.[8][9]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period, with regular washes.

-

Cumulative Concentration-Response Curve: Bradykinin is added to the organ bath in a cumulative manner to establish a concentration-response curve for its contractile effect.

-

Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined time.

-

Post-Antagonist Concentration-Response Curve: The cumulative concentration-response curve for bradykinin is repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the bradykinin concentration-response curve in the presence of this compound is used to calculate the pA2 value, which is a measure of the antagonist's affinity.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of this compound.[10]

Protocol Details:

-

Animal Preparation: Male Wistar rats are used for the study.

-

Drug Administration: this compound is administered orally at various doses. The vehicle is administered to the control group.

-

Induction of Inflammation: After a specified time following drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[10][11]

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[12]

-

Data Analysis: The percentage inhibition of paw edema by this compound compared to the vehicle-treated group is calculated. The ED50, the dose that causes 50% inhibition of edema, is then determined.

Selectivity Profile

A crucial aspect of the pharmacological profile of this compound is its high selectivity for the bradykinin B2 receptor. Studies have shown that this compound does not significantly interact with the bradykinin B1 receptor.[2][4] Furthermore, it does not affect the contractile responses induced by other agonists such as acetylcholine, histamine, substance P, or angiotensin II, demonstrating its specificity.[5][6]

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the bradykinin B2 receptor. Its mechanism of action is centered on the competitive blockade of this receptor, thereby inhibiting bradykinin-mediated inflammatory and nociceptive signaling. The quantitative data from in vitro and in vivo studies consistently demonstrate its high affinity and efficacy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug development, facilitating further investigation into the therapeutic potential of bradykinin B2 receptor antagonism.

References

- 1. inotiv.com [inotiv.com]

- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 9. reprocell.com [reprocell.com]

- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

FR173657: A Selective Bradykinin B2 Receptor Antagonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR173657 is a potent, orally active, non-peptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key mediator in the kallikrein-kinin system, exerts a wide range of physiological and pathological effects through the activation of two main G protein-coupled receptors: the B1 and B2 receptors.[3][4] The B2 receptor is constitutively expressed in a variety of tissues and is implicated in acute inflammatory responses, pain, vasodilation, and smooth muscle contraction.[3][4] Consequently, selective antagonists of the B2 receptor, such as this compound, represent valuable tools for investigating the role of bradykinin in these processes and hold therapeutic potential for a range of inflammatory and pain-related disorders.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies, and the underlying signaling pathways.

Core Data Presentation

In Vitro Potency and Selectivity of this compound

The following tables summarize the in vitro binding affinity and functional antagonism of this compound across various species and tissues.

| Assay Type | Species/Cell Line | Tissue/Preparation | IC50 (nM) | Ki (nM) | pA2/pKB | Reference |

| [3H]-BK Binding | Guinea Pig | Ileum Membranes | 0.56 | - | - | [1] |

| [3H]-BK Binding | Guinea Pig | Lung Membranes | 8.6 | - | - | [5] |

| [3H]-BK Binding | Rat | Uterus | 1.5 | - | - | [1][8] |

| [3H]-BK Binding | Human | IMR-90 Cells | 2.9 | 0.36 | - | [1][2] |

| [3H]-BK Binding | Human | A431 Cells | 2.0 | - | - | [5] |

| [3H]-BK Binding | Human | W138 Cells | 2.3 | - | - | [5] |

| [3H]-des-Arg10-kallidin Binding (B1) | Human | IMR-90 Cells | No effect | - | - | [1][2] |

| Functional Antagonism (BK-induced contraction) | Guinea Pig | Ileum | 7.9 | - | 9.2 | [1][2] |

| Functional Antagonism (BK-induced contraction) | Rat | Uterus | - | - | 9.1 | [9] |

| Functional Antagonism (BK-induced relaxation) | Rat | Duodenum | - | - | 9.0 | [9] |

| Functional Antagonism (BK-induced contraction) | Guinea Pig | Trachea | - | - | 9.3 | [9] |

| Functional Antagonism (BK-induced contraction) | Rabbit | Iris Sphincter | - | - | 7.9 | [10] |

| Functional Antagonism (BK-induced acidification) | Human | INT-407 Cells | - | - | 8.76 | [11] |

| Functional Antagonism (BK-induced contraction) | Human | Umbilical Vein | - | - | 8.2 | [12] |

| Functional Antagonism (BK-induced contraction) | Pig | Coronary Artery | - | - | 9.2 | [12] |

In Vivo Efficacy of this compound

The in vivo activity of this compound has been demonstrated in various animal models of inflammation, pain, and bronchoconstriction.

| Model | Species | Endpoint | Route of Administration | ED50 / ID50 | Reference |

| Bradykinin-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Oral | 0.075 mg/kg | [1][2] |

| Dextran sulfate-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Oral | 0.057 mg/kg | [5] |

| Carrageenan-induced Paw Edema | Rat | Inhibition of edema | Oral | 6.8 mg/kg | [1][2] |

| Bradykinin-induced Hypotension | Rabbit | Inhibition of hypotension | Intravenous | 57 nmol/kg | [13] |

| Bradykinin-induced Hypotension | Guinea Pig | Inhibition of hypotension | Intravenous | 215 nmol/kg | [13] |

| Bradykinin-induced Hypotension | Rat | Inhibition of hypotension | Intravenous | 187 nmol/kg | [13] |

| Bradykinin-induced Nociception | Rat | Inhibition of nociceptive behavior | Subcutaneous | 0.3 µmol/kg (reduction) | [10] |

| Bradykinin-induced Nociception | Rat | Inhibition of nociceptive behavior | Oral | 5 µmol/kg (abolished) | [10] |

| Bradykinin-induced Blood Pressure Reflexes | Rat | Inhibition of reflex | Subcutaneous | 1.1 µmol/kg | [6] |

| Caerulein-induced Pancreatitis | Rat | Inhibition of edema and enzyme retention | Oral | >500 nmol/kg | [14] |

| Caerulein-induced Pancreatitis | Rat | Inhibition of edema and enzyme retention | Subcutaneous | >30 nmol/kg | [14] |

| Xylene/Cyclophosphamide-induced Cystitis | Rat | Abolished protein extravasation | Subcutaneous | 300 nmol/kg | [14] |

| Collagenase-induced Cutaneous Inflammation | Guinea Pig | Attenuation of edema | Subcutaneous | 10 µmol/kg | [14] |

Signaling Pathways

Bradykinin B2 Receptor Signaling Cascade

Activation of the bradykinin B2 receptor initiates a cascade of intracellular events primarily through the coupling to Gq and Gi proteins.[3][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[16] The B2 receptor also stimulates the mitogen-activated protein kinase (MAPK) pathways.[3][15] this compound, as a selective antagonist, blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these downstream signaling events.

Experimental Workflow for In Vitro Binding Assay

A typical experimental workflow to determine the binding affinity of this compound involves a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol is a generalized procedure based on methodologies described in the literature.[1][2][5]

1. Membrane Preparation:

-

Cells or tissues expressing the bradykinin B2 receptor (e.g., guinea pig ileum, IMR-90 cells) are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

2. Binding Assay:

-

The reaction mixture contains the membrane preparation, a fixed concentration of radiolabeled bradykinin (e.g., [3H]-Bradykinin), and varying concentrations of this compound or a vehicle control.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.

3. Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This functional assay assesses the antagonistic effect of this compound on bradykinin-induced smooth muscle contraction.[5][9]

1. Tissue Preparation:

-

A segment of the terminal ileum is isolated from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution), continuously gassed with 95% O2 and 5% CO2.

-

The longitudinal muscle is prepared and mounted in an organ bath containing the physiological salt solution at 37°C.

2. Contraction Measurement:

-

The tissue is connected to an isometric force transducer to record changes in tension.

-

After an equilibration period, cumulative concentration-response curves to bradykinin are generated.

-

The tissue is then incubated with this compound for a specific period before generating a second concentration-response curve to bradykinin.

3. Data Analysis:

-

The contractile responses are expressed as a percentage of the maximum response to a standard contractile agent (e.g., KCl).

-

The EC50 values for bradykinin in the absence and presence of this compound are calculated.

-

The pA2 value, a measure of the antagonist's potency, can be determined from the Schild plot analysis of the dose-ratio.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of this compound.[1][2]

1. Animal Preparation:

-

Male Wistar or Sprague-Dawley rats are used.

-

This compound or vehicle is administered orally at various doses.

2. Induction of Inflammation:

-

After a set time following drug administration (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 1% in saline) is made into the right hind paw of the rat.

3. Measurement of Edema:

-

The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

4. Data Analysis:

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema by this compound is calculated by comparing the edema in the treated group to the vehicle-treated control group.

-

The ED50 value (the dose that causes 50% inhibition of edema) is then determined.

Bradykinin-Induced Bronchoconstriction in Guinea Pigs

This model assesses the ability of this compound to inhibit bradykinin-induced airway narrowing.[1][5]

1. Animal Preparation:

-

Male Dunkin-Hartley guinea pigs are anesthetized.

-

The trachea is cannulated for artificial ventilation, and a jugular vein is cannulated for drug administration.

-

Bronchoconstriction is measured as an increase in pulmonary inflation pressure.

2. Induction of Bronchoconstriction:

-

A stable baseline of inflation pressure is established.

-

Bradykinin is administered intravenously to induce bronchoconstriction.

3. Antagonist Administration and Challenge:

-

This compound or vehicle is administered orally or intravenously.

-

After a predetermined time, the bradykinin challenge is repeated.

4. Data Analysis:

-

The percentage inhibition of the bradykinin-induced increase in inflation pressure by this compound is calculated.

-

The ED50 value is determined from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models of inflammation and pain. Its oral bioavailability makes it a particularly useful tool for preclinical research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate the role of the bradykinin B2 receptor in health and disease and to explore its therapeutic potential. Further research into the specific effects of this compound on downstream signaling components, such as individual MAP kinases, will provide a more detailed understanding of its mechanism of action.

References

- 1. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]

- 2. researchgate.net [researchgate.net]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. inotiv.com [inotiv.com]

- 6. Bradykinin Signalling to MAP Kinase: Cell-Specific Connec... [degruyterbrill.com]

- 7. Evidence for reduction of bradykinin-induced bronchoconstriction in guinea-pigs by release of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of bradykinin-induced bronchoconstriction in the guinea-pig by a synthetic B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The bronchoconstrictor action of bradykinin in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bradykinin signalling to MAP kinase: cell-specific connections versus principle mitogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of FR173657 in Nociception and Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR173657 is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor. This technical guide provides an in-depth analysis of its mechanism of action and its role in nociception and pain pathways, based on preclinical evidence. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel analgesic therapies.

Introduction to this compound and the Kallikrein-Kinin System

Pain, particularly inflammatory pain, is a complex physiological process involving a multitude of signaling molecules and pathways. One of the key players in the generation of pain and inflammation is the kallikrein-kinin system, which produces bradykinin and its metabolites.[1][2] Bradykinin exerts its effects through the activation of two G-protein coupled receptors: the B1 and B2 receptors.[3][4] The B2 receptor is constitutively expressed on sensory neurons and is responsible for the acute pain response to bradykinin.[1][5] In contrast, the B1 receptor is typically upregulated during inflammation and is thought to contribute to chronic pain states.[2][3][4]

This compound, chemically identified as (E)-3-(6-acetamido-3-pyridyl)-N-[N-(2, 4-dichloro-3-[(2-methyl-8-quinolinyl) oxymethyl] phenyl]-N-methylaminocarbonylmethyl] acrylamide, is a non-peptide antagonist that selectively targets the bradykinin B2 receptor.[6][7] Its development represents a significant step towards orally active B2 receptor antagonists for the potential treatment of pain and inflammatory conditions.[8] This guide will delve into the preclinical data that elucidates the role of this compound in modulating nociceptive signaling.

Mechanism of Action: Antagonism of the Bradykinin B2 Receptor

This compound functions as a competitive antagonist at the bradykinin B2 receptor in some preparations, while exhibiting non-competitive antagonism in others.[6][9] By binding to the B2 receptor, this compound prevents the binding of bradykinin, thereby inhibiting the downstream signaling cascades that lead to neuronal depolarization and the sensation of pain.

Bradykinin B2 Receptor Signaling Pathway in Nociception

The activation of the bradykinin B2 receptor on primary afferent neurons initiates a signaling cascade that sensitizes and activates these neurons. This process is central to the generation of pain signals.

References

- 1. researchgate.net [researchgate.net]

- 2. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FR 173657: a new, potent, nonpeptide kinin B2 receptor antagonist. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of FR173657: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR173657 is a potent, selective, and orally active non-peptide antagonist of the bradykinin B2 receptor. Emerging research has highlighted its significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the core anti-inflammatory characteristics of this compound, including its mechanism of action, quantitative efficacy data from key experimental studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the investigation and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of numerous diseases. The kallikrein-kinin system, and its primary effector peptide bradykinin, are key mediators of the inflammatory cascade. Bradykinin, acting through its B2 receptor, elicits a variety of pro-inflammatory effects, including vasodilation, increased vascular permeability, and pain. Consequently, antagonism of the bradykinin B2 receptor represents a promising therapeutic strategy for the management of inflammatory conditions. This compound has been identified as a highly selective and potent antagonist of this receptor, demonstrating significant anti-inflammatory efficacy in various animal models. This document synthesizes the current knowledge on the anti-inflammatory properties of this compound.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

This compound exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding of bradykinin, the B2 receptor activates Gq and Gi proteins, initiating a downstream signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling cascade ultimately results in the cardinal signs of inflammation: vasodilation, increased vascular permeability (leading to edema), and the sensation of pain. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound effectively abrogates these downstream inflammatory responses.[3]

Quantitative Efficacy Data

The anti-inflammatory activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Assay | Species/Cell Line | Parameter | Value | Reference |

| [3H]-BK Binding | Guinea Pig Ileum Membranes | IC50 | 5.6 x 10-10 M | [3] |

| [3H]-BK Binding | Rat Uterus | IC50 | 1.5 x 10-9 M | [3] |

| [3H]-BK Binding | Human IMR-90 Cells | IC50 | 2.9 x 10-9 M | [3] |

| BK-induced Contraction | Guinea Pig Isolated Ileum | IC50 | 7.9 x 10-9 M | [3] |

Table 2: In Vivo Anti-Inflammatory Efficacy

| Model | Species | Administration | Parameter | Value | Reference |

| Carrageenin-induced Paw Edema | Rat | Oral | ED50 | 6.8 mg/kg | [4] |

| Bradykinin-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.075 mg/kg | [4] |

| Bradykinin-induced Hypotension | Rabbit | IV | ID50 | 57 nmol/kg | [5] |

| Bradykinin-induced Hypotension | Guinea Pig | IV | ID50 | 215 nmol/kg | [5] |

| Bradykinin-induced Hypotension | Rat | IV | ID50 | 187 nmol/kg | [5] |

| Bradykinin-induced Nociception | Rat | Subcutaneous | - | Abolished at 3 µmol/kg | [6][7] |

| Bradykinin-induced Nociception | Rat | Oral | - | Abolished at 5 µmol/kg | [6][7] |

| Caerulein-induced Pancreatitis (Edema) | Rat | Oral | - | Inhibited at ≥500 nmol/kg | [8] |

| Caerulein-induced Pancreatitis (Edema) | Rat | Subcutaneous | - | Inhibited at ≥30 nmol/kg | [8] |

| Ovalbumin-induced Plasma Extravasation | Guinea Pig | Oral | - | Inhibited at 20 mg/kg | [9] |

Experimental Protocols

Detailed methodologies for key in vivo models used to assess the anti-inflammatory properties of this compound are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used assay for evaluating acute inflammation.

Protocol:

-

Animal Preparation: Male Wistar rats (150-200g) are used.

-

Test Compound Administration: this compound is administered orally at the desired doses. A vehicle control group and a positive control group (e.g., indomethacin) are included.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 value is then determined.

Caerulein-Induced Pancreatitis in Rats

This model mimics the inflammatory processes observed in acute pancreatitis.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted overnight with free access to water.

-

Test Compound Administration: this compound is administered orally or subcutaneously at the desired doses prior to the induction of pancreatitis.

-

Induction of Pancreatitis: Pancreatitis is induced by hourly intraperitoneal injections of caerulein (e.g., 50 µg/kg) for up to 9 consecutive hours.[12]

-

Sample Collection and Analysis: At the end of the experiment, blood samples are collected for the measurement of serum amylase and lipase levels. The pancreas is excised, weighed to assess edema, and processed for histological examination.[12][13]

-

Data Analysis: The effects of this compound on pancreatic edema, serum enzyme levels, and histological changes are compared to the control group.

Bradykinin-Induced Bronchoconstriction in Guinea Pigs

This model is used to evaluate the protective effects of compounds against airway inflammation and hyperreactivity.

Protocol:

-

Animal Preparation: Male Dunkin-Hartley guinea pigs (300-400g) are anesthetized. A tracheal cannula is inserted for mechanical ventilation, and airway opening pressure is monitored.[14]

-

Test Compound Administration: this compound is administered orally prior to the bradykinin challenge.

-

Induction of Bronchoconstriction: A bolus intravenous injection of bradykinin is administered to induce bronchoconstriction, which is measured as an increase in airway opening pressure.[14]

-

Data Analysis: The dose of this compound that causes a 50% inhibition of the bradykinin-induced bronchoconstriction (ED50) is calculated.

Conclusion

This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with demonstrated anti-inflammatory properties in a variety of preclinical models. Its oral bioavailability further enhances its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical utility of this compound for the treatment of inflammatory diseases. Future research should focus on elucidating its efficacy in chronic inflammatory models and its safety profile in long-term studies.

References

- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 2. Activation of bradykinin B2 receptor induced the inflammatory responses of cytosolic phospholipase A2 after the early traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of non-peptide bradykinin B2 receptor agonist (FR 190997) and antagonist (FR 173657) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of Bradykinin-Evoked Coughing in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 12. inotiv.com [inotiv.com]

- 13. yeasenbio.com [yeasenbio.com]

- 14. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of FR173657 in Attenuating Bradykinin-Induced Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FR173657, a potent and selective nonpeptide antagonist of the bradykinin B2 receptor. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways. This information is intended to support further research and development in the therapeutic application of bradykinin B2 receptor antagonists for inflammatory conditions.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor, a key player in the inflammatory cascade.[1][2] Bradykinin, a potent inflammatory mediator, triggers a range of physiological responses upon binding to the B2 receptor, including vasodilation, increased vascular permeability, and pain.[3][4] By competitively inhibiting this interaction, this compound effectively mitigates these pro-inflammatory signals.[2][5]

Quantitative Efficacy of this compound

The following tables summarize the quantitative data from various in vivo and in vitro studies, demonstrating the potent and specific inhibitory effects of this compound on bradykinin-induced inflammatory responses.

Table 1: In Vivo Inhibition of Bradykinin-Induced Edema and Plasma Extravasation

| Model | Species | Bradykinin Challenge | This compound Dose (s.c.) | Inhibition | Citation |

| Paw Edema | Rat | 30 nmol (subplantar) | 1 µmol/kg | Significant Inhibition | [1] |

| Paw Edema | Rat | 30 nmol (subplantar) | 3 µmol/kg | Significant Inhibition (max ~50%) | [1] |

| Plasma Protein Extravasation (Pancreas & Duodenum) | Rat | 11 nmol/kg (i.v. infusion) | 30 nmol/kg | Complete Abolishment | [1] |

| Carrageenin-Induced Paw Edema | Rat | - | 6.8 mg/kg (p.o.) | ED₅₀ | [2][6] |

| Carrageenin-Induced Pleurisy (Plasma Exudation) | Rat | - | 30 mg/kg (p.o.) | 50-77% reduction |

Table 2: In Vivo Inhibition of Bradykinin-Induced Bronchoconstriction and Hypotension

| Model | Species | Bradykinin Challenge | This compound Dose | Effect | Citation |

| Bronchoconstriction | Guinea Pig | 20 nmol/kg (i.v.) | 1 µmol/kg (s.c.) | Reduced to 58±9% of initial value | [1] |

| Bronchoconstriction | Guinea Pig | 20 nmol/kg (i.v.) | 10 µmol/kg (s.c.) | Reduced to 9±7% of initial value | [1] |

| Bronchoconstriction | Guinea Pig | - | 0.075 mg/kg (p.o.) | ED₅₀ | [2][6] |

| Hypotension | Rat | 50 pmol (i.v.) | 100 nmol/kg (s.c.) | Significant Inhibition | [1] |

| Hypotension | Rat | 50 pmol (i.v.) | 300 nmol/kg (s.c.) | Complete Abolishment | [1] |

Table 3: In Vitro Receptor Binding and Functional Antagonism

| Preparation | Ligand/Agonist | This compound Concentration | Metric | Value | Citation |

| Guinea-pig ileum membranes | [³H]-BK | - | IC₅₀ | 5.6 x 10⁻¹⁰ M | [2] |

| Rat uterus membranes | [³H]-BK | - | IC₅₀ | 1.5 x 10⁻⁹ M | [2][6] |

| Human lung fibroblast IMR-90 cells | [³H]-BK | - | IC₅₀ | 2.9 x 10⁻⁹ M | [2][6] |

| Human lung fibroblast IMR-90 cells | [³H]-BK | - | Kᵢ | 3.6 x 10⁻¹⁰ M | [2][7] |

| Guinea-pig isolated ileum | Bradykinin | - | IC₅₀ | 7.9 x 10⁻⁹ M | [2] |

| Rabbit isolated iris sphincter muscle | Bradykinin | - | pKₛ | 7.9 | [8][9] |

| Rat isolated duodenum | Bradykinin | - | pKₛ | 9.0 ± 0.2 | [5] |

| Rat isolated uterus | Bradykinin | - | pA₂ | 9.1 | [5] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the efficacy of this compound.

1. Bradykinin-Induced Paw Edema in Rats

-

Animals: Male Sprague-Dawley rats.

-

Procedure: A subplantar injection of bradykinin (30 nmol) is administered to the hind paw of anesthetized rats. The paw volume is measured before and at various time points after the injection using a plethysmometer.

-

Treatment: this compound is administered subcutaneously at doses ranging from 0.3 to 30 µmol/kg, 60 minutes prior to the bradykinin injection.

-

Outcome Measure: The increase in paw volume is calculated and the percentage of inhibition by this compound is determined by comparing the swelling in treated versus vehicle-control groups.[1]

2. Bradykinin-Induced Plasma Protein Extravasation in Rats

-

Animals: Male Sprague-Dawley rats, pre-treated with captopril to prevent kinin degradation.

-

Procedure: Evans blue dye (20 mg/kg) is injected intravenously to label plasma proteins. Bradykinin (11 nmol/kg) is then infused intravenously over 20 minutes.

-

Treatment: this compound is administered subcutaneously at doses of 3, 10, and 30 nmol/kg, 60 minutes before the bradykinin infusion.

-

Outcome Measure: After sacrifice, the pancreas and duodenum are removed, and the extravasated Evans blue dye is extracted and quantified spectrophotometrically at 620 nm. The amount of extravasated dye in treated animals is compared to that in control animals.[1]

3. Bradykinin-Induced Bronchoconstriction in Guinea Pigs

-

Animals: Anesthetized and artificially respirated guinea pigs.

-

Procedure: Pulmonary inflation pressure is monitored as an index of bronchoconstriction. Bradykinin (20 nmol/kg) is administered intravenously.

-

Treatment: this compound is administered subcutaneously at doses of 1 and 10 µmol/kg, 60 minutes before the bradykinin challenge.

-

Outcome Measure: The increase in pulmonary inflation pressure is recorded, and the percentage of reduction in the bronchoconstrictor response is calculated for the this compound-treated groups.[1]

4. In Vitro Receptor Binding Assay

-

Preparation: Membranes from guinea-pig ileum, rat uterus, or human lung fibroblast IMR-90 cells expressing B2 receptors.

-

Procedure: The membranes are incubated with a radiolabeled bradykinin analog, [³H]-BK, in the presence of increasing concentrations of this compound.

-

Outcome Measure: The amount of bound radioactivity is measured after separation of bound and free ligand. The concentration of this compound that inhibits 50% of the specific [³H]-BK binding (IC₅₀) is determined.[2]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the bradykinin signaling pathway and a typical experimental workflow for evaluating an antagonist like this compound.

References

- 1. Effects of this compound, a non-peptide B2 antagonist, on kinin-induced hypotension, visceral and peripheral oedema formation and bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bradykinin - Wikipedia [en.wikipedia.org]

- 4. Bradykinin [flipper.diff.org]

- 5. Effects of the non-peptide B2 antagonist this compound on kinin-induced smooth muscle contraction and relaxation, vasoconstriction and prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The nonpeptide B2 receptor antagonist this compound: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the Nonpeptide Bradykinin B2 Receptor Antagonist FR173657: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR173657 is a potent, selective, and orally active nonpeptide antagonist of the bradykinin B2 receptor.[1] Developed by Fujisawa Pharmaceutical Co., Ltd., this small molecule holds significant therapeutic potential for the treatment of various inflammatory conditions, pain, and allergic diseases where the kallikrein-kinin system plays a crucial pathological role.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonism, and in vivo efficacy.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Assay Type | Preparation | Species | Parameter | Value | Reference(s) |

| Radioligand Binding | Ileum Membranes | Guinea Pig | IC50 (nM) | 0.46 | [1] |

| Radioligand Binding | Lung Membranes | Guinea Pig | IC50 (nM) | 8.6 | [1] |

| Radioligand Binding | Uterus | Rat | IC50 (nM) | 1.5 | [3] |

| Radioligand Binding | A431 Cells | Human | IC50 (nM) | 2.0 | [1] |

| Radioligand Binding | W138 Cells | Human | IC50 (nM) | 2.3 | [1] |

| Radioligand Binding | IMR90 Cells | Human | IC50 (nM) | 1.7 - 2.9 | [1][3] |

| Radioligand Binding | IMR90 Cells | Human | Ki (nM) | 0.36 | [3] |

| Functional Assay (Ileum Contraction) | Isolated Ileum | Guinea Pig | IC50 (nM) | 6.1 - 7.9 | [1][3] |

| Functional Assay (Ileum Contraction) | Isolated Ileum | Guinea Pig | pA2 | 9.2 | [3] |

| Functional Assay (Iris Sphincter Contraction) | Isolated Iris Sphincter | Rabbit | pKB | 7.9 | [2] |

| Functional Assay (Uterus Contraction) | Isolated Uterus | Rat | pA2 | 9.1 | |

| Functional Assay (Duodenum Relaxation) | Isolated Duodenum | Rat | pKB | 9.0 | |

| Functional Assay (Trachea Contraction) | Isolated Trachea | Guinea Pig | Affinity Estimate | 9.3 |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Administration | Parameter | Value (mg/kg) | Reference(s) |

| Bradykinin-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.075 | [1][3] |

| Dextran Sulfate-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.057 | [1] |

| Carrageenin-induced Paw Edema | Rat | Oral | ED50 | 6.8 | [3] |

| Bradykinin-induced Nociceptive Behavior | Rat | Subcutaneous | - | 0.3 - 3 µmol/kg | [2] |

| Bradykinin-induced Nociceptive Behavior | Rat | Oral | - | 5 µmol/kg | [2] |

| Bradykinin-induced Blood Pressure Reflex | Rat | Subcutaneous | ID50 | 1.1 µmol/kg | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the bradykinin B2 receptor.

Materials:

-

Membrane preparations from guinea pig ileum, lung, or cultured human cells (e.g., IMR90).

-

[3H]-Bradykinin (Radioligand).

-

This compound (Test compound).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and peptidase inhibitors like captopril and bacitracin).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane preparations are incubated with a fixed concentration of [3H]-Bradykinin and varying concentrations of this compound in the binding buffer.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.

-

The incubation is carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound and free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Bradykinin) is calculated by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Contraction Assay

Objective: To assess the functional antagonist activity of this compound on bradykinin-induced smooth muscle contraction.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (or Tyrode's solution), gassed with 95% O2 and 5% CO2.

-

Bradykinin.

-

This compound.

-

Isolated organ bath system with an isometric force transducer.

Procedure:

-

A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution at 37°C.

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes).

-

Cumulative concentration-response curves to bradykinin are generated by adding increasing concentrations of bradykinin to the organ bath.

-

To determine the antagonistic effect of this compound, the tissue is pre-incubated with the antagonist for a specific duration before generating the bradykinin concentration-response curve.

-

The contractile responses are recorded, and the IC50 or pA2 values are calculated. A Schild analysis can be performed to determine the nature of the antagonism.

In Vivo Bradykinin-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting bradykinin-induced bronchoconstriction.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Anesthetic (e.g., urethane).

-

Tracheal cannula.

-

Ventilator.

-

Pressure transducer to measure pulmonary inflation pressure.

-

Bradykinin.

-

This compound.

Procedure:

-

Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation.

-

A pressure transducer is connected to the tracheal cannula to monitor changes in pulmonary inflation pressure, an index of bronchoconstriction.

-

This compound or vehicle is administered orally at a specified time before the bradykinin challenge.

-

A baseline pulmonary inflation pressure is established.

-

Bradykinin is administered intravenously to induce bronchoconstriction, and the increase in pulmonary inflation pressure is recorded.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the bradykinin-induced increase in pulmonary inflation pressure. The ED50 value is then determined.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of this compound in a model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats.

-

Carrageenan solution (1% in saline).

-

Plethysmometer or calipers.

-

This compound.

Procedure:

-

The basal paw volume of the rats is measured using a plethysmometer or calipers.

-

This compound or vehicle is administered orally.

-

After a specified time (e.g., 1 hour), a subplantar injection of carrageenan is administered into the right hind paw to induce inflammation.

-

Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume (edema) is calculated for both the control and this compound-treated groups.

-

The percentage inhibition of edema by this compound is determined, and the ED50 value is calculated.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the bradykinin B2 receptor signaling pathway and the mechanism of inhibition by this compound. Bradykinin binding to its G-protein coupled receptor (GPCR), the B2 receptor, activates both Gq and Gi signaling pathways. The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gi pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist, blocking the binding of bradykinin to the B2 receptor and thereby inhibiting these downstream signaling events.

References

FR173657: A Technical Overview of its High Selectivity for the Bradykinin B2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FR173657, a nonpeptide antagonist, and its remarkable selectivity for the bradykinin B2 receptor over the B1 receptor. The following sections detail quantitative binding data, experimental methodologies employed in its characterization, and the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Findings: Potency and Selectivity of this compound

This compound has been identified as a potent and highly selective antagonist of the bradykinin B2 receptor.[1][2][3] This selectivity is a critical attribute for a therapeutic agent, as it minimizes off-target effects and allows for a more precise pharmacological intervention. The compound has demonstrated significant affinity for the B2 receptor across various species and tissues, while exhibiting negligible interaction with the B1 receptor.[1][2]

Quantitative Data Summary

The binding affinity and inhibitory concentration of this compound for the bradykinin B2 receptor have been quantified in numerous studies. The following tables summarize these key quantitative metrics.

Table 1: Inhibitory Concentration (IC50) of this compound at the Bradykinin B2 Receptor

| Species/Tissue/Cell Line | IC50 (M) | Reference |

| Guinea-pig ileum membranes | 5.6 x 10⁻¹⁰ | [1] |

| Rat uterus | 1.5 x 10⁻⁹ | [1] |

| Human lung fibroblast IMR-90 cells | 2.9 x 10⁻⁹ | [1] |

| Pig B2 Receptor | 0.56 x 10⁻⁹ | [4] |

| Rat B2 Receptor | 1.5 x 10⁻⁹ | [4] |

| Human B2 Receptor (CHO cells) | 2.9 x 10⁻⁹ | [4] |

| Guinea pig ileum | 4.6 x 10⁻¹⁰ | [2] |

| Guinea pig lung | 8.6 x 10⁻⁹ | [2] |

| Human A431 cells | 2.0 x 10⁻⁹ | [2] |

| Human W138 cells | 2.3 x 10⁻⁹ | [2] |

| Human IMR90 cells | 1.7 x 10⁻⁹ | [2] |

| Guinea pig ileum (functional assay) | 7.9 x 10⁻⁹ | [1][5] |

Table 2: Binding Affinity (Ki) of this compound at the Bradykinin B2 Receptor

| Species/Cell Line | Ki (M) | Reference |

| Human lung fibroblast IMR-90 cells | 3.6 x 10⁻¹⁰ | [1][5] |

Table 3: Selectivity Profile of this compound

| Receptor | Activity | Observation | Reference |

| Bradykinin B1 Receptor | No significant binding | Did not reduce [³H]-des-Arg¹⁰-kallidin binding to B1 receptors in human lung fibroblast IMR-90 cells. | [1][2] |

| Other Receptors | No significant binding | Did not inhibit specific radioligand binding to other receptor sites. | [1] |

Key Experimental Protocols

The characterization of this compound's selectivity has relied on well-established pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the bradykinin B1 and B2 receptors.

Protocol for B2 Receptor Binding:

-

Membrane Preparation: Membranes are prepared from tissues (e.g., guinea-pig ileum, rat uterus) or cultured cells (e.g., human IMR-90 fibroblasts) known to express the B2 receptor.[1]

-

Incubation: The membranes are incubated with a specific radioligand for the B2 receptor, typically [³H]-bradykinin ([³H]-BK).[1][2]

-

Competition: A range of concentrations of this compound are added to the incubation mixture to compete with [³H]-BK for binding to the B2 receptors.[1]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, usually by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-BK (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[1]

Protocol for B1 Receptor Binding:

-

Cell Culture and Induction: Human lung fibroblast IMR-90 cells are cultured. As the B1 receptor is often inducible, cells may be treated with an inflammatory mediator like interleukin-1β (IL-1β) to upregulate B1 receptor expression.[5]

-

Incubation: The cells or their membranes are incubated with a specific radioligand for the B1 receptor, [³H]-des-Arg¹⁰-kallidin.[1][2]

-

Competition: Increasing concentrations of this compound are added to assess its ability to displace the B1-selective radioligand.[1]

-

Separation and Quantification: Similar to the B2 binding assay, bound and free radioligands are separated, and the radioactivity is quantified.

-

Data Analysis: The data is analyzed to determine if this compound can inhibit the binding of [³H]-des-Arg¹⁰-kallidin.

References

- 1. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Potential of FR173657 in Allergic Diseases: A Technical Guide on Bradykinin B2 Receptor Antagonism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allergic diseases such as asthma are characterized by complex inflammatory cascades. While the role of histamine and leukotrienes is well-established, the contribution of the kallikrein-kinin system, particularly bradykinin, is an area of growing therapeutic interest. Bradykinin, acting via its B2 receptor, is a potent mediator of vasodilation, increased vascular permeability, and plasma extravasation, which are key pathological features of allergic airway inflammation. FR173657 is a potent, selective, and orally active non-peptide antagonist of the bradykinin B2 receptor. Preclinical evidence demonstrates its efficacy in blocking allergen-induced plasma extravasation in the airways, suggesting a targeted therapeutic application for mitigating edema and fluid leakage associated with allergic reactions. This technical guide provides a detailed overview of the mechanism, preclinical data, and experimental protocols related to this compound.

The Role of the Bradykinin B2 Receptor in Allergic Airway Inflammation

During an allergic response in the airways, mast cell degranulation releases various proteases that can activate the kallikrein-kinin system, leading to the generation of bradykinin. Bradykinin then binds to the B2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on endothelial cells. This interaction triggers a signaling cascade that results in increased capillary permeability and subsequent plasma extravasation into the surrounding tissue, contributing to airway wall edema and narrowing of the bronchial passages. Therefore, antagonizing the B2 receptor presents a direct mechanism to inhibit this aspect of the allergic inflammatory response.

This compound: Mechanism of Action

This compound functions as a competitive antagonist at the bradykinin B2 receptor. By occupying the receptor's binding site, it prevents bradykinin from initiating the downstream signaling responsible for inflammatory effects. Its high affinity and selectivity for the B2 receptor over the B1 receptor ensure targeted activity against the acute effects of bradykinin.

Caption: this compound competitively antagonizes the Bradykinin B2 receptor, blocking the signaling that leads to plasma extravasation.

Preclinical Efficacy: Quantitative Data

The potency and efficacy of this compound have been characterized in both in vitro and in vivo models.

In Vitro Characterization

This compound demonstrates high binding affinity for the B2 receptor and potent functional antagonism.[1]

Table 1: In Vitro Activity of this compound

| Assay | Tissue / Cell Line | Species | IC50 Value (M) |

|---|---|---|---|

| [3H]Bradykinin Binding | Ileum Membranes | Guinea Pig | 4.6 x 10⁻¹⁰ |

| [3H]Bradykinin Binding | Lung Membranes | Guinea Pig | 8.6 x 10⁻⁹ |

| [3H]Bradykinin Binding | A431 Cells | Human | 2.0 x 10⁻⁹ |

| [3H]Bradykinin Binding | W138 Cells | Human | 2.3 x 10⁻⁹ |

| [3H]Bradykinin Binding | IMR90 Cells | Human | 1.7 x 10⁻⁹ |

| Functional Inhibition (BK-induced contraction) | Ileum | Guinea Pig | 6.1 x 10⁻⁹ |

In Vivo Efficacy in Airway Models

Studies in guinea pigs, a relevant model for airway pharmacology, confirm the oral activity of this compound in preventing both agonist- and allergen-induced airway responses.

Table 2: In Vivo Efficacy of this compound on Bronchoconstriction[1]

| Inducing Agent | Endpoint | Administration Route | ED50 Value (mg/kg) |

|---|---|---|---|

| Bradykinin | Bronchoconstriction | Oral | 0.075 |

| Dextran Sulfate (Kinin Activator) | Bronchoconstriction | Oral | 0.057 |

Most relevant to allergic disease, this compound significantly inhibits plasma extravasation in the airways of sensitized animals challenged with an allergen.[2]

Table 3: Inhibition of Allergen-Induced Plasma Extravasation by this compound[2]

| Airway Location | Treatment | Percent Inhibition (Mean ± SEM) |

|---|---|---|

| Trachea | This compound (20 mg/kg, p.o.) | 77 ± 14.2% |

| Main Bronchi | this compound (20 mg/kg, p.o.) | 65 ± 11.2% |

Key Experimental Protocols

Allergen-Induced Airway Plasma Extravasation in Guinea Pigs[2]

This protocol is designed to assess the ability of a compound to inhibit the increase in vascular permeability in the airways following an allergic reaction.

Caption: Experimental workflow for measuring allergen-induced plasma extravasation in guinea pig airways.

-

Animal Sensitization: Male Hartley guinea pigs are actively sensitized with two intraperitoneal (i.p.) injections of ovalbumin (10 mg/kg) on day 0 and day 7. Experiments are conducted on day 21.

-

Drug Administration: this compound (20 mg/kg) or vehicle is administered orally (p.o.) 1 hour before the allergen challenge.

-

Permeability Marker: Evans blue dye (20 mg/kg), which binds to plasma albumin, is injected intravenously (i.v.) 5 minutes prior to the challenge.

-

Allergen Challenge: Animals are exposed to an aerosol of 5% ovalbumin for 2 minutes.

-

Sample Collection: Five minutes after the challenge, the thoracic cavity is opened, and the vasculature is perfused with saline to remove intravascular dye.

-

Quantification: The trachea and main bronchi are dissected. The extravasated Evans blue dye is extracted from the tissue using formamide and quantified by measuring light absorbance at 620 nm.

Rationale and Future Directions

The available preclinical data strongly indicates that this compound is a potent and orally bioavailable antagonist of the bradykinin B2 receptor. Its demonstrated ability to inhibit allergen-induced plasma extravasation provides a clear therapeutic rationale for its use in allergic conditions where vascular leakage and edema are significant pathological components, such as in the acute phase of allergic asthma and allergic rhinitis.

Caption: Logical framework for the development and future investigation of this compound for allergic airway disease.

Future research should aim to characterize the effects of this compound in chronic models of allergic asthma that incorporate measurements of airway hyperresponsiveness (AHR), eosinophilic and other leukocytic infiltration, and airway remodeling. Similarly, its potential in atopic dermatitis could be explored by investigating its effects on skin edema, inflammation, and pruritus in relevant animal models. Such studies would provide a more complete picture of the therapeutic potential of bradykinin B2 receptor antagonism across the spectrum of allergic diseases.

References

- 1. Characterization of this compound, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the orally active non-peptide bradykinin B2 receptor antagonist, this compound, on plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

FR173657: A Comprehensive Technical Guide to its Impact on Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR173657 is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action and its inhibitory effects on smooth muscle contraction. It consolidates key quantitative data from various in vitro and in vivo studies, details the experimental protocols used for its pharmacological characterization, and provides visual representations of the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of smooth muscle physiology and the development of related therapeutics.

Introduction

Bradykinin (BK) is a potent inflammatory mediator that elicits a variety of physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction. These effects are primarily mediated through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This compound, with the chemical name (E)-3-(6-acetamido-3-pyridyl)-N-[N-[2,4-dichloro-3-[(2-methyl-8-quinolinyl)oxymethyl]phenyl]-N-methylaminocarbonylmethyl]acrylamide, has emerged as a highly selective and orally active antagonist of the B2 receptor.[1][2] Its ability to specifically block the actions of bradykinin on smooth muscle makes it a valuable tool for research and a potential therapeutic agent for conditions involving excessive bradykinin activity, such as inflammatory diseases and pain.[2][3]

Mechanism of Action: Antagonism of the Bradykinin B2 Receptor

This compound exerts its effects by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of the endogenous agonist, bradykinin.[1] In some smooth muscle preparations, such as the rat uterus, this compound acts as a competitive antagonist, causing a parallel rightward shift in the concentration-response curve of bradykinin without affecting the maximum response.[1] However, in other tissues, it may exhibit a non-competitive mode of antagonism, characterized by a rightward shift and a depression of the maximal response to bradykinin.[4][5] This selectivity for the B2 receptor is a key feature of this compound, as it shows no significant activity at B1 receptors or other receptors for common contractile agents like acetylcholine, histamine, or angiotensin II.[1][2][4]

Signaling Pathway of Bradykinin B2 Receptor in Smooth Muscle Contraction

The activation of the bradykinin B2 receptor in smooth muscle cells initiates a dual signaling cascade through its coupling to Gq/11 and G12/13 proteins.[6]

-

Gq/11 Pathway: Upon bradykinin binding, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the cross-bridge cycling of actin and myosin filaments, which results in smooth muscle contraction.[7]

-

G12/13 Pathway: The Gα12/13 subunit activates the RhoA/Rho-kinase (ROCK) pathway.[6] Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, contributing to the contractile response, a phenomenon often referred to as calcium sensitization.[6]

The following diagram illustrates this signaling pathway:

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in numerous studies across different species and tissue preparations. The following tables summarize key quantitative data.

Table 1: In Vitro Antagonist Potency of this compound

| Tissue Preparation | Species | Parameter | Value | Reference |

| Ileum | Guinea Pig | IC50 | 6.1 x 10⁻⁹ M | [2] |

| Ileum | Guinea Pig | IC50 | 7.9 x 10⁻⁹ M | [8] |

| Ileum | Guinea Pig | pKB | 8.7 | [1] |

| Ileum | Guinea Pig | pA2 | 9.2 | [9] |

| Ileum Membranes | Guinea Pig | IC50 ([³H]BK binding) | 4.6 x 10⁻¹⁰ M | [2] |

| Lung Membranes | Guinea Pig | IC50 ([³H]BK binding) | 8.6 x 10⁻⁹ M | [2] |

| Uterus | Rat | pA2 | 9.1 | [1] |

| Uterus Membranes | Rat | IC50 ([³H]BK binding) | 1.5 x 10⁻⁹ M | [8] |

| Duodenum | Rat | pKB | 9.0 ± 0.2 | [1] |

| Trachea | Guinea Pig | Affinity Estimate | 9.3 | [1] |

| Rabbit Isolated Perfused Ear | Rabbit | - | Abolished BK effects at 300 nM | [1] |

| Jugular Vein | Rabbit | pA2 | 8.9 | [4] |

| Coronary Artery | Pig | pKB | 9.2 | [4] |

| Umbilical Vein | Human | pA2 | 8.2 | [4] |

| IMR-90 Cells | Human | IC50 ([³H]BK binding) | 2.9 x 10⁻⁹ M | [8] |

| A431 Cells | Human | IC50 ([³H]BK binding) | 2.0 x 10⁻⁹ M | [2] |

| W138 Cells | Human | IC50 ([³H]BK binding) | 2.3 x 10⁻⁹ M | [2] |

Table 2: In Vivo Antagonist Potency of this compound

| Model | Species | Route of Administration | Parameter | Value | Reference |

| BK-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.075 mg/kg | [2] |

| Dextran Sulfate-induced Bronchoconstriction | Guinea Pig | Oral | ED50 | 0.057 mg/kg | [2] |

| BK-induced Hypotension | Rabbit | - | ID50 | 57 ± 9 nmol/kg | [10] |

| BK-induced Hypotension | Guinea Pig | - | ID50 | 215 ± 56 nmol/kg | [10] |

| BK-induced Hypotension | Rat | - | ID50 | 187 ± 50 nmol/kg | [10] |

| BK-induced Nociception | Rat | Subcutaneous | - | Reduced at 0.3 µmol/kg, abolished at 3 µmol/kg | [3] |

| BK-induced Nociception | Rat | Oral | - | Abolished at 5 µmol/kg | [3] |

Experimental Protocols

The pharmacological characterization of this compound has predominantly relied on isolated organ bath techniques to assess its impact on smooth muscle contraction.

Isolated Organ Bath for Smooth Muscle Contractility

This protocol provides a generalized methodology for assessing the effect of this compound on agonist-induced smooth muscle contraction.

Objective: To determine the antagonist potency of this compound against bradykinin-induced smooth muscle contraction.

Materials:

-

Isolated tissue (e.g., guinea pig ileum, rat uterus)

-

Organ bath system with temperature control and aeration

-

Isotonic transducer and data acquisition system

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Bradykinin (agonist)

-

This compound (antagonist)

-

Other contractile agents for selectivity testing (e.g., acetylcholine, histamine)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Dissect the desired smooth muscle tissue (e.g., a segment of ileum or a uterine horn).